BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide

JNK selectivity kinase profiling SP600125 comparator

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemical series, which has been characterized as potent and selective inhibitors of the c-Jun N-terminal kinases JNK2 and JNK3. The core scaffold features a 3-cyano substituent that forms a critical hydrogen-bond acceptor interaction with the hinge region of the ATP-binding site, a binding mode confirmed by X-ray crystallography for close structural analogs within the series.

Molecular Formula C18H18N2O3S
Molecular Weight 342.41
CAS No. 627060-46-2
Cat. No. B2733867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide
CAS627060-46-2
Molecular FormulaC18H18N2O3S
Molecular Weight342.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C18H18N2O3S/c1-22-14-8-5-7-12(16(14)23-2)17(21)20-18-13(10-19)11-6-3-4-9-15(11)24-18/h5,7-8H,3-4,6,9H2,1-2H3,(H,20,21)
InChIKeyCJNUOILGXQGZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide (CAS 627060-46-2): A JNK2/3-Selective Inhibitor Procurement Baseline


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide belongs to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide chemical series, which has been characterized as potent and selective inhibitors of the c-Jun N-terminal kinases JNK2 and JNK3 . The core scaffold features a 3-cyano substituent that forms a critical hydrogen-bond acceptor interaction with the hinge region of the ATP-binding site, a binding mode confirmed by X-ray crystallography for close structural analogs within the series . This compound is primarily utilized in kinase signaling research, neurodegeneration studies, and apoptosis pathway investigations where isoform-selective JNK inhibition is required .

Why Generic JNK Inhibitor Substitution Fails: Selectivity Gaps That Make N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide Non-Interchangeable


Broad-spectrum JNK inhibitors such as SP600125 exhibit poor isoform selectivity, with pIC50 values of 6.4 for JNK1 and 5.9 for JNK3 measured under identical assay conditions—a difference of merely ~3-fold . In contrast, the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, to which this compound belongs, demonstrates at least 50-fold selectivity for JNK2/3 over JNK1 (pIC50 <5.0 vs. 6.5–6.7) and negligible activity against p38α and ERK2 . Substituting a selective scaffold with a non-selective inhibitor fundamentally alters pathway interrogation outcomes, as simultaneous inhibition of JNK1, p38α, and other off-target kinases confounds phenotype interpretation .

Product-Specific Quantitative Evidence Guide: N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide Head-to-Head Comparisons


JNK Isoform Selectivity: >50-Fold Discrimination Against JNK1 Versus SP600125

The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series demonstrates pronounced selectivity for JNK2 and JNK3 over JNK1, with pIC50 <5.0 for JNK1 compared to pIC50 6.5–6.7 for JNK2/3—representing at least a 50-fold selectivity window . In contrast, the pan-JNK inhibitor SP600125 exhibits pIC50 6.4 for JNK1 and 5.9 for JNK3 under the same assay conditions, yielding only ~3-fold selectivity . This differential selectivity is critical for studies where JNK1-sparing inhibition is required to avoid confounding mitochondrial apoptosis regulation and T-cell activation phenotypes.

JNK selectivity kinase profiling SP600125 comparator

Broad Kinase Selectivity: >30 Off-Target Kinases with pIC50 <5.0

The series exhibits minimal activity against a panel of more than 30 kinases, including p38α and ERK2, with pIC50 <5.0 for all tested off-targets . This contrasts sharply with many ATP-competitive kinase inhibitors that carry significant p38α liability—a known driver of anti-inflammatory confounding effects . The 3-cyano substituent's unique H-bond acceptor interaction with the hinge region, confirmed by X-ray crystallography of analogs 5e and 8a bound to JNK3, provides a structural rationale for this selectivity .

kinase selectivity panel off-target profiling p38α counter-screen

ATP-Competitive Binding with Defined Reversibility Profile

The compound's mechanism is ATP-competitive and reversible, as established for the chemical series . This contrasts with covalent JNK inhibitors (e.g., JNK-IN-8) that form irreversible bonds with cysteine residues in the active site, resulting in prolonged target engagement that may not be desirable for acute pharmacological studies . Reversible binding allows washout experiments and temporal control of kinase inhibition, which is critical for pulse-chase experimental designs in neurodegeneration and apoptosis time-course studies .

ATP-competitive inhibition reversible binding mechanism of action

Best-Fit Application Scenarios for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide in Research and Industrial Procurement


Neurodegeneration Target Validation Requiring JNK3-Selective Pathway Interrogation

JNK3 is predominantly expressed in the central nervous system and is a validated target in Parkinson's disease, Alzheimer's disease, and cerebral ischemia models. The compound's scaffold confers >50-fold selectivity for JNK3 over JNK1, enabling researchers to attribute neuroprotective phenotypes specifically to JNK3 inhibition without confounding JNK1-mediated mitochondrial apoptosis regulation . This isoform resolution is unattainable with SP600125 (only ~3-fold JNK3/JNK1 selectivity) .

Kinase Selectivity Panel Reference Standard for JNK2/3 Assay Development

With demonstrated pIC50 <5.0 against >30 off-target kinases including p38α and ERK2, the compound serves as an ideal reference inhibitor for establishing JNK2/3-specific assay windows in high-throughput screening campaigns . The well-characterized ATP-competitive, reversible mechanism (distinct from covalent inhibitors like JNK-IN-8) allows its use as a control compound for defining reversible inhibition baseline parameters in biochemical and cellular assays .

Metabolic Disease Research Requiring JNK1-Sparing Inhibition

JNK1 plays a critical role in metabolic regulation, including insulin signaling and adipocyte function; non-selective JNK inhibition confounds metabolic phenotype interpretation. The compound's JNK1-sparing profile (pIC50 <5.0 vs. 6.5–6.7 for JNK2/3) makes it suitable for dissecting JNK2/3-specific contributions to obesity-induced insulin resistance and hepatic steatosis, where simultaneous JNK1 inhibition would mask or alter the observed metabolic outcomes .

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.